YM 202074

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

YM 202074 sesquifumarate is a high-affinity and selective antagonist of metabotropic glutamate receptor type 1 (mGlu1) []. This means it binds specifically to mGlu1 receptors, which are a type of receptor in the brain that plays a role in various neurological processes, and blocks their activity.

Mechanism of Action

mGlu1 receptors are G protein-coupled receptors, meaning they activate signaling pathways inside the cell through G proteins. YM 202074 binds to an allosteric site on the mGlu1 receptor, which is a different location than the binding site for glutamate, the natural neurotransmitter that activates the receptor []. This binding prevents the receptor from interacting with G proteins and ultimately inhibits mGlu1-mediated signaling [].

Potential Therapeutic Applications

Research suggests that YM 202074 may have potential therapeutic applications in various neurological conditions, including:

- Stroke: Studies in animal models have shown that YM 202074 can be neuroprotective, meaning it can protect brain cells from damage after a stroke []. This suggests that it may be a potential therapeutic candidate for stroke treatment.

- Neurodegenerative diseases: mGlu1 receptors have been implicated in the development and progression of various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease [, ]. YM 202074 may have potential in treating these conditions by modulating mGlu1 receptor activity.

- Anxiety and depression: mGlu1 receptors have also been linked to anxiety and depression []. Studies are ongoing to investigate the potential of YM 202074 and other mGlu1 antagonists in treating these conditions.

YM 202074, also known as YM 202074 sesquifumarate, is a selective antagonist of the metabotropic glutamate receptor type 1 (mGluR1). It has a high affinity for this receptor, binding to an allosteric site, which modulates the receptor's activity without competing with the endogenous ligand, glutamate. The compound is characterized by its chemical formula C₁₈H₁₉N₃O₄ and a CAS number of 299900-84-8. Its unique mechanism of action makes it a valuable tool in studying the physiological roles of mGluR1 in various neurological conditions .

YM 202074 acts as an antagonist of mGlu1 receptors []. This means it binds to the receptor but doesn't activate the normal cellular response triggered by glutamate binding. Blocking mGlu1 could potentially impact various processes in the nervous system, but the specific effects are still under investigation.

Key Reactions:- Oxidation: Conversion to oxidized derivatives.

- Reduction: Potential conversion of functional groups under reducing conditions.

The primary biological activity of YM 202074 is its role as an antagonist at the mGluR1 receptor. This receptor is implicated in numerous neuropsychiatric disorders, including anxiety and depression. By inhibiting mGluR1, YM 202074 can modulate excitatory neurotransmission and potentially alleviate symptoms associated with these conditions. Studies have shown that it can effectively block mGluR1-mediated signaling pathways, making it a candidate for therapeutic applications in neuropsychiatric disorders .

YM 202074 can be synthesized through various organic chemistry techniques. The synthesis typically involves multi-step reactions that allow for the construction of its complex molecular structure. Key steps may include:

- Formation of the core structure: Utilizing reactions such as amide coupling or cyclization.

- Functional group modifications: Employing oxidation or reduction strategies to introduce necessary functional groups.

Specific details regarding the synthesis pathways are often proprietary or detailed in specialized literature but typically involve standard organic synthesis techniques .

YM 202074 has potential applications in both research and therapeutic settings:

- Research Tool: It is widely used in pharmacological studies to investigate the role of mGluR1 in various neurological conditions.

- Therapeutic Potential: Given its antagonistic properties at mGluR1, it may be explored for treating disorders like anxiety, depression, and other neuropsychiatric conditions where glutamate signaling is disrupted .

Interaction studies involving YM 202074 focus on its effects on mGluR1 and related signaling pathways. These studies help elucidate the compound's pharmacodynamics and pharmacokinetics:

- Binding Studies: Investigations into how YM 202074 binds to mGluR1 compared to other ligands.

- Functional Assays: Evaluating the impact of YM 202074 on neuronal excitability and neurotransmitter release.

Such studies are crucial for understanding how modulation of mGluR1 can influence brain function and behavior .

Several compounds share structural or functional similarities with YM 202074, particularly within the context of mGluR1 modulation. Here are some notable examples:

| Compound Name | Type | Affinity for mGluR1 | Mechanism of Action |

|---|---|---|---|

| JNJ-16259685 | Non-competitive antagonist | High | Allosteric modulation |

| R-214,127 | Allosteric inhibitor | High | Allosteric inhibition |

| YM-230,888 | Allosteric antagonist | High | Allosteric inhibition |

| FTIDC | Antagonist/inverse agonist | High | Modulates receptor activity |

Uniqueness of YM 202074

YM 202074 stands out due to its specific binding affinity and selectivity for mGluR1 compared to other compounds. Its unique mechanism allows for targeted modulation without interfering with other glutamate receptors, making it a valuable asset in both research and potential therapeutic applications .

IUPAC Name and Chemical Designations

YM-202074 is systematically designated as N-cyclohexyl-6-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylthiazolo[3,2-a]benzimidazole-2-carboxamide [1] [2] [3]. This compound belongs to the thiazolo[3,2-a]benzimidazole class of heterocyclic compounds and functions as a high affinity, selective metabotropic glutamate receptor type 1 antagonist [1] [3] [7]. The chemical name reflects the complex heterocyclic structure incorporating a thiazole ring fused to a benzimidazole system, with specific substitutions including a cyclohexyl group and a methoxyethylmethylamino side chain [10] [11] [12].

CAS Registry Number and Database Identifiers

YM-202074 possesses multiple database identifiers that facilitate its identification across chemical databases. The primary CAS Registry Number for the free base form is 299900-83-7 [5] [10] [11], while the sesquifumarate salt hydrate form carries the CAS number 299900-84-8 [1] [2] [7]. The compound is catalogued in PubChem with the identifier CID 10409562 [18], and maintains the InChI Key YDAIWUAWYILYPH-UHFFFAOYSA-N for the base structure [14]. The MDL number MFCD16879020 provides additional database cross-referencing capabilities [7] [26] [28]. Additional database identifiers include the PubChem Substance ID 329831586 and the UNSPSC code 12352200 for classification purposes [28] [30].

Molecular Structure and Properties

Structural Formula and Molecular Representation

The molecular structure of YM-202074 exhibits a complex arrangement centered around a thiazolo[3,2-a]benzimidazole core system [1] [3] [12]. The canonical SMILES representation is CN(CCOC)CC1=CC2=C(C=C1)N3C=C(SC3=N2)C(=O)N(C)C4CCCCC4 [6] [14] [18]. This structural formula reveals the presence of a fused heterocyclic system consisting of a thiazole ring connected to a benzimidazole moiety, with key functional groups including a carboxamide functionality and a methoxyethylmethylamino substituent [10] [11]. The three-dimensional molecular architecture contributes significantly to its selective binding properties at metabotropic glutamate receptor sites [22].

Molecular Weight and Elemental Composition

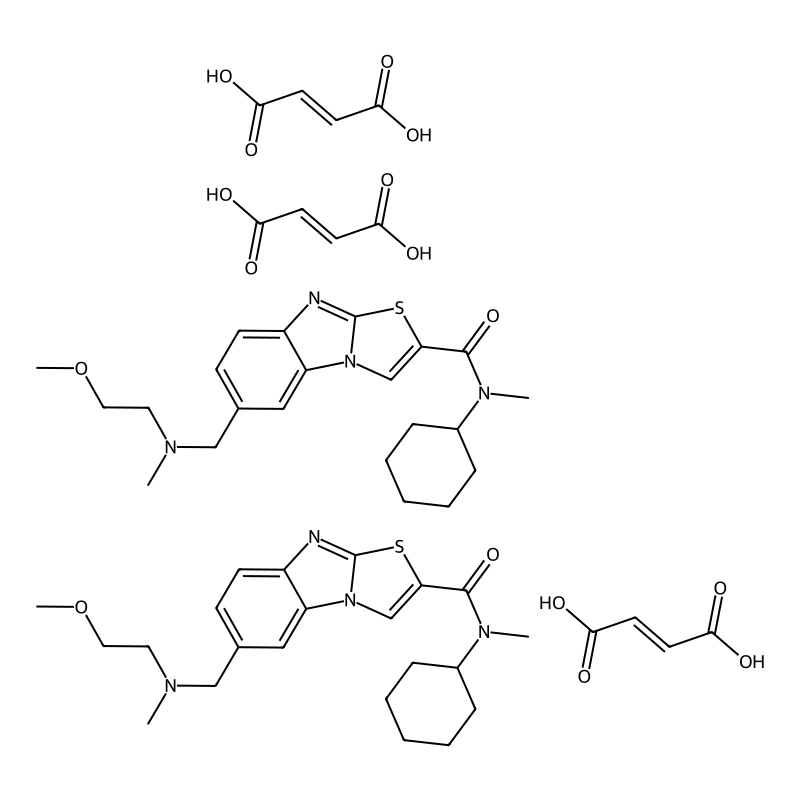

YM-202074 free base possesses a molecular formula of C₂₂H₃₀N₄O₂S with a molecular weight of 414.58 daltons [5] [10] [11]. The elemental composition comprises carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in specific stoichiometric proportions [8] [18]. For the sesquifumarate salt hydrate form, the molecular formula expands to C₂₂H₃₀N₄O₂S · 1.5C₄H₄O₄ · xH₂O, resulting in an anhydrous basis molecular weight of 588.67 daltons [1] [2] [7]. The precise mass determination reveals 414.208947 daltons for the free base structure [8].

Hydrogen Bond Properties and Rotatable Bonds

The molecular architecture of YM-202074 exhibits specific hydrogen bonding characteristics that influence its pharmacological properties. The compound contains six hydrogen bond acceptors and zero hydrogen bond donors according to computational analysis [14]. These hydrogen bond acceptors are primarily located within the nitrogen and oxygen atoms of the thiazolo[3,2-a]benzimidazole system and the methoxyethyl substituent [14]. The molecule possesses seven rotatable bonds, contributing to its conformational flexibility [14]. Molecular dynamics studies have demonstrated that specific residues, including Ser668³·⁴⁰ and Thr815⁷·³², form hydrogen bonds with YM-202074 at the metabotropic glutamate receptor type 1 binding site [22].

Physical Properties of YM-202074

Appearance and Physical State

YM-202074 sesquifumarate salt hydrate presents as a white to off-white powder under standard laboratory conditions [2] [6] [7]. The physical appearance remains consistent across different commercial sources, indicating standardized preparation methods [26] [28]. The compound maintains its solid crystalline state at room temperature storage conditions [7] [28]. The powder form facilitates accurate weighing and dissolution procedures required for research applications [19] [31].

Solubility Profile in Various Solvents

The solubility characteristics of YM-202074 sesquifumarate salt hydrate demonstrate variable behavior across different solvent systems. In dimethyl sulfoxide, the compound exhibits high solubility exceeding 20 milligrams per milliliter [2] [7] [28]. Aqueous solubility is more limited, with solubility exceeding 5 milligrams per milliliter in water [2] [7] [28]. Alternative formulations report solubility parameters of less than 48.75 milligrams per milliliter in dimethyl sulfoxide and less than 9.75 milligrams per milliliter in aqueous systems [6]. These solubility profiles are critical considerations for experimental protocol development and stock solution preparation in research applications [26].

| Solvent System | Solubility (mg/mL) | Reference |

|---|---|---|

| Dimethyl Sulfoxide | >20 | [2] [7] [28] |

| Water | >5 | [2] [7] [28] |

| Dimethyl Sulfoxide (Alternative) | <48.75 | [6] |

| Water (Alternative) | <9.75 | [6] |

Salt Forms and Formulations

YM-202074 Sesquifumarate Salt Hydrate Properties

The sesquifumarate salt hydrate represents the primary commercial formulation of YM-202074 for research applications [1] [2] [3]. This salt form incorporates 1.5 equivalents of fumaric acid per molecule of YM-202074 base, along with variable water content denoted as xH₂O [2] [7] [28]. The sesquifumarate salt formation enhances the compound's physicochemical properties, including improved solubility characteristics and crystalline stability [28]. The molecular formula C₂₂H₃₀N₄O₂S · 1.5C₄H₄O₄ · xH₂O reflects the specific stoichiometric relationship between the active pharmaceutical ingredient and the fumaric acid counterion [1] [2] [7]. The salt hydrate form demonstrates superior handling characteristics compared to the free base, facilitating accurate dosing in research protocols [19] [31].

Purity Standards for Research Applications

Commercial sources of YM-202074 sesquifumarate salt hydrate maintain stringent purity specifications to ensure research quality standards. High-performance liquid chromatography analysis confirms purity levels of ≥98% for research-grade material [2] [7] [19]. Some suppliers achieve purity specifications of ≥99% through optimized purification processes [1] [3]. These purity standards exceed typical research requirements and minimize potential interference from impurities in experimental systems [19] [21]. Quality control protocols include comprehensive analytical characterization using multiple analytical techniques to verify chemical identity and purity [28] [32]. The consistent purity specifications across multiple commercial sources demonstrate standardized manufacturing and quality control processes within the research chemical supply chain [19] [31].

| Purity Specification | Analytical Method | Commercial Sources | Reference |

|---|---|---|---|

| ≥98% | HPLC | Multiple | [2] [7] [19] |

| ≥99% | HPLC | Select Suppliers | [1] [3] |

Binding Affinity and Ki Value for mGluR1

YM-202074 demonstrates exceptionally high binding affinity for the metabotropic glutamate receptor type 1. The compound binds to an allosteric site of the rat mGluR1 receptor with a Ki value of 4.8 ± 0.37 nanomolar [1] [2] [3] [4] [5]. This nanomolar-range affinity indicates that YM-202074 is among the most potent mGluR1 antagonists identified to date.

The binding characteristics of YM-202074 have been extensively characterized using radioligand binding assays with rat brain tissue preparations. The compound exhibits competitive displacement of radiolabeled ligands at the allosteric binding site located within the transmembrane domains of the receptor [1] [2] [4]. The consistency of binding affinity measurements across multiple independent studies confirms the reliability and reproducibility of this pharmacological parameter.

Selectivity Profile Against mGluR2-7

YM-202074 exhibits remarkable selectivity for mGluR1 over other metabotropic glutamate receptor subtypes. Comprehensive pharmacological screening demonstrates that the compound shows no significant activity at concentrations up to 10 micromolar against mGluR2, mGluR3, mGluR4, mGluR5, mGluR6, mGluR7, and mGluR8 [3] [4]. This represents a selectivity ratio of greater than 1000-fold for mGluR1 compared to other mGluR subtypes.

The selectivity profile was established through systematic evaluation across all eight metabotropic glutamate receptor subtypes using both binding and functional assays. The absence of detectable activity at other mGluR subtypes at concentrations well above the mGluR1 Ki value provides strong evidence for the compound's exceptional selectivity. This high degree of selectivity is particularly noteworthy given the structural similarities between different mGluR subtypes, especially within Group I receptors (mGluR1 and mGluR5) [3] [4].

Allosteric Binding Site Interactions

YM-202074 functions as a negative allosteric modulator by binding to a distinct allosteric site located within the transmembrane domain of mGluR1, separate from the orthosteric glutamate binding site [1] [2] [4]. The allosteric binding site is formed by residues from multiple transmembrane domains, including TM2, TM3, TM5, TM6, and TM7 [6] [7].

Mutagenesis studies have identified critical amino acid residues that contribute to YM-202074 binding and activity. Key residues include Asparagine 760 in transmembrane domain 5, which has been shown to be essential for the negative modulation activity of structurally related mGluR1 antagonists [8]. Additional important residues in the allosteric binding pocket include Tryptophan 798, Phenylalanine 801, and Tyrosine 805 in TM6, and Threonine 815 in TM7 [8] [9].

Structure-Activity Relationship Analysis

Key Molecular Features Contributing to mGluR1 Selectivity

The molecular architecture of YM-202074 contains several structural elements that are critical for its high affinity and selectivity at mGluR1. The compound is built on a thiazolo[3,2-a]benzimidazole core structure, which provides the fundamental scaffold for receptor interaction [10] [11]. The specific substitution pattern includes an N-cyclohexyl group, N-methyl substituent, and a 2-methoxyethyl side chain [12] [1] [4].

The cyclohexyl ring system appears to be particularly important for binding affinity, as this bulky hydrophobic group likely occupies a specific hydrophobic pocket within the allosteric binding site. The methyl groups provide optimal steric and hydrophobic interactions, while the 2-methoxyethyl substituent may contribute to binding selectivity through specific hydrogen bonding or polar interactions with receptor residues [1] [4].

The thiazolo[3,2-a]benzimidazole bicyclic system represents a privileged scaffold for mGluR1 antagonism, as evidenced by the activity of related compounds in this chemical series. The planar aromatic system likely participates in π-π stacking interactions with aromatic amino acid residues in the binding pocket [10] [11].

Comparative Analysis with YM-298198 and YM-230888

YM-202074 belongs to a series of thiazolo[3,2-a]benzimidazole-derived mGluR1 antagonists that includes YM-298198 and YM-230888. While all three compounds share the same core bicyclic structure, they differ significantly in their substitution patterns and resulting pharmacological profiles [13] [10] [11].

YM-298198 features a 6-amino substitution on the benzimidazole ring and N,3-dimethyl groups, with an mGluR1 Ki value of 19 nanomolar and IC50 of 16 nanomolar [13] [11]. Compared to YM-202074, YM-298198 is approximately 4-fold less potent in binding affinity and 2-fold less potent in functional assays. The presence of the amino group in YM-298198 may introduce additional hydrogen bonding interactions but appears to reduce overall binding affinity compared to the unsubstituted benzimidazole system in YM-202074.

YM-230888 represents another structural variant in this series, though detailed pharmacological data for this compound are less extensively documented in the literature [14] [10]. The structural modifications present in YM-230888 appear to maintain mGluR1 selectivity while potentially altering other pharmacological properties such as oral bioavailability or brain penetration.

The structure-activity relationships within this series suggest that the 2-methoxyethyl substituent in YM-202074 provides optimal binding interactions compared to the purely methyl substitutions in YM-298198. Additionally, the absence of additional substituents on the benzimidazole ring in YM-202074 may allow for better complementarity with the allosteric binding pocket [1] [4] [11].

Allosteric Modulation Mechanisms

Molecular Basis of Allosteric Binding

The allosteric modulation mechanism of YM-202074 operates through binding to a topographically distinct site from the orthosteric glutamate binding domain. The allosteric binding site is located within the transmembrane region of mGluR1, specifically formed by residues from transmembrane domains 2, 3, 5, 6, and 7 [6] [7]. This spatial separation from the orthosteric site allows YM-202074 to modulate receptor function without directly competing with the endogenous ligand glutamate.

The molecular basis of allosteric binding involves multiple types of intermolecular interactions. Hydrophobic interactions dominate the binding mode, with the cyclohexyl ring and aromatic portions of the thiazolo[3,2-a]benzimidazole system occupying hydrophobic pockets formed by aromatic and aliphatic amino acid residues [7]. Van der Waals forces contribute significantly to the binding affinity, as demonstrated by computational modeling studies that highlight the importance of shape complementarity between YM-202074 and the allosteric binding pocket [7].

Hydrogen bonding interactions also play a crucial role in determining binding affinity and selectivity. The 2-methoxyethyl substituent likely participates in hydrogen bonding with polar residues in the binding pocket, contributing to the high selectivity for mGluR1 over other receptor subtypes [1] [4]. The specific pattern of hydrogen bonding interactions may explain why structural modifications in related compounds lead to altered binding affinities.

Conformational Changes in Receptor Structure

Binding of YM-202074 to the allosteric site induces conformational changes in mGluR1 that propagate throughout the receptor structure and ultimately prevent receptor activation. The allosteric modulation mechanism involves stabilization of the inactive receptor conformation and prevention of the conformational transitions required for G protein coupling [6] [7].

The conformational changes induced by YM-202074 binding affect multiple structural elements of the receptor. Transmembrane domain movements are constrained, particularly affecting the relative positions of TM5 and TM6, which are critical for G protein activation in family C GPCRs [6]. The binding of YM-202074 appears to lock the transmembrane domains in an inactive state, preventing the conformational flexibility required for signal transduction.

Intracellular loop regions that normally undergo conformational changes during receptor activation are also affected by allosteric modulator binding. These structural perturbations prevent the formation of the active receptor conformation that would normally couple with G proteins to initiate downstream signaling cascades [7]. The specific conformational constraints imposed by YM-202074 binding result in complete inhibition of receptor function rather than partial antagonism.

Computational Modeling of YM-202074-mGluR1 Interactions

Computational modeling studies have provided detailed insights into the molecular interactions between YM-202074 and the mGluR1 allosteric binding site. Molecular dynamics simulations have been employed to characterize the binding mode and to understand the dynamic behavior of the receptor-ligand complex [6] [7]. These studies reveal that YM-202074 adopts a stable binding conformation within the transmembrane domain allosteric pocket.

Docking studies have identified the specific amino acid residues that contribute most significantly to YM-202074 binding affinity. The computational models suggest that Tryptophan 798, Phenylalanine 801, and Tyrosine 805 in transmembrane domain 6 form critical aromatic interactions with the thiazolo[3,2-a]benzimidazole core [6] [7]. Threonine 815 in TM7 provides hydrogen bonding interactions that contribute to binding selectivity.

Free energy perturbation calculations have been used to predict the effects of structural modifications on binding affinity, providing a quantitative framework for understanding structure-activity relationships within the YM compound series [6]. These computational approaches have successfully predicted that modifications to the 2-methoxyethyl substituent would significantly affect binding affinity, consistent with experimental observations.

Binding pocket analysis reveals that the allosteric site forms a relatively deep and narrow cavity that is optimally complementary to the three-dimensional structure of YM-202074 [7]. The computational models suggest that the high selectivity for mGluR1 arises from subtle differences in the size and shape of the allosteric binding pockets across different mGluR subtypes, with the YM-202074 structure being specifically optimized for the mGluR1 pocket geometry.